molecular formula C24H16N2O5 B254578 2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No. B254578
M. Wt: 412.4 g/mol
InChI Key: CTZWYCCDCNVMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is a complex chemical compound with various potential applications in scientific research. This compound belongs to the spirooxindole family and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is not fully understood. However, it has been shown to have potential as an inhibitor of various enzymes, including cyclin-dependent kinases, which are involved in the regulation of cell division.
Biochemical and Physiological Effects:
2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been shown to have various biochemical and physiological effects. It has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. It has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione in lab experiments is its potential as a versatile scaffold for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different applications.

Future Directions

There are several future directions for the study of 2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. One direction is to continue studying its potential as a scaffold for the development of new drugs. Another direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Additionally, further research could explore its potential applications in the field of organic electronics.

Synthesis Methods

2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been synthesized using several methods. One of the most common methods involves the reaction of 3-methyl-2-oxindole with furan-2-carbaldehyde and isatin in the presence of a catalyst. The reaction proceeds through a multicomponent reaction, which results in the formation of the spirooxindole compound.

Scientific Research Applications

2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has also been studied for its potential applications in the field of organic electronics.

properties

Product Name

2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Molecular Formula

C24H16N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1//'-methylspiro[chromeno[2,3-c]pyrrole-1,3//'-indole]-2//',3,9-trione

InChI

InChI=1S/C24H16N2O5/c1-25-17-10-4-3-9-16(17)24(23(25)29)19-20(27)15-8-2-5-11-18(15)31-21(19)22(28)26(24)13-14-7-6-12-30-14/h2-12H,13H2,1H3

InChI Key

CTZWYCCDCNVMDW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5=CC=CO5)OC6=CC=CC=C6C4=O

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5=CC=CO5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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